molecular formula C8H11IO2 B13029368 2-Iodo-5,5-dimethylcyclohexane-1,3-dione

2-Iodo-5,5-dimethylcyclohexane-1,3-dione

Katalognummer: B13029368
Molekulargewicht: 266.08 g/mol
InChI-Schlüssel: RLDGHTZAXQFMCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-5,5-dimethylcyclohexane-1,3-dione is an organic compound that belongs to the family of cyclic diketones It is a derivative of 1,3-cyclohexanedione, where the hydrogen atom at the 2-position is replaced by an iodine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5,5-dimethylcyclohexane-1,3-dione typically involves the iodination of 5,5-dimethylcyclohexane-1,3-dione (dimedone). One common method is the reaction of dimedone with iodine in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The reaction proceeds via the formation of an enolate intermediate, which then reacts with iodine to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-5,5-dimethylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction Reactions: The carbonyl groups can be reduced to form alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted cyclohexanediones.

    Oxidation Reactions: Products include diketones or carboxylic acids.

    Reduction Reactions: Products include alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

2-Iodo-5,5-dimethylcyclohexane-1,3-dione has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of various organic compounds, including heterocycles and spiro compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates with potential anticancer, antiviral, and antibacterial activities.

    Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

    Analytical Chemistry: The compound is used as a reagent for the detection and quantification of aldehydes and ketones in various samples.

Wirkmechanismus

The mechanism of action of 2-Iodo-5,5-dimethylcyclohexane-1,3-dione depends on the specific application and reaction it is involved in. Generally, the compound acts as an electrophile due to the presence of the iodine atom, which can be readily displaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,5-Dimethylcyclohexane-1,3-dione (Dimedone): A parent compound without the iodine substitution, commonly used in organic synthesis and analytical chemistry.

    2-Chloro-5,5-dimethylcyclohexane-1,3-dione: A similar compound with a chlorine atom instead of iodine, used in similar applications but with different reactivity.

    2-Bromo-5,5-dimethylcyclohexane-1,3-dione: Another halogenated derivative with bromine, used in organic synthesis and medicinal chemistry.

Uniqueness

2-Iodo-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The larger atomic size and lower electronegativity of iodine make it more reactive in substitution reactions, allowing for the formation of a wider range of derivatives. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in biological and material science applications.

Eigenschaften

Molekularformel

C8H11IO2

Molekulargewicht

266.08 g/mol

IUPAC-Name

2-iodo-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C8H11IO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3

InChI-Schlüssel

RLDGHTZAXQFMCE-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)C(C(=O)C1)I)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.